molecular formula C30H39FN4O B11938665 N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide CAS No. 881659-50-3

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide

Cat. No.: B11938665
CAS No.: 881659-50-3
M. Wt: 490.7 g/mol
InChI Key: MCJFIFKCKLEWNR-AWSUPERCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole-Based Heterocyclic Compounds in Medicinal Chemistry

Early Developments in Pyrazole Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in 1883 by Ludwig Knorr during his investigations into antipyretic agents. Knorr’s work on pyrazolone derivatives, particularly antipyrine (phenazone), marked the inaugural application of pyrazoles in pharmacology, providing analgesic and fever-reducing effects through cyclooxygenase inhibition. This discovery catalyzed a century of innovation, as evidenced by the 1898 Pechmann synthesis of pyrazole from acetylene and diazomethane, which established scalable production methods for structural analogs.

By the mid-20th century, pyrazole’s synthetic versatility became apparent through its incorporation into steroid analogs. Stanozolol, a 17α-alkylated pyrazole-fused androgen, demonstrated the scaffold’s capacity to modulate hormonal pathways while resisting hepatic degradation. The late 1990s witnessed a paradigm shift with Celecoxib, a selective COX-2 inhibitor bearing a 1,5-diarylpyrazole structure, which achieved clinical success by minimizing gastrointestinal toxicity associated with non-selective NSAIDs.

Table 1: Milestones in Pyrazole-Based Drug Development
Year Compound Therapeutic Class Key Innovation
1883 Antipyrine Analgesic/Antipyretic First pyrazolone pharmaceutical agent
1959 Stanozolol Anabolic Steroid Pyrazole fusion for metabolic stability
1999 Celecoxib COX-2 Inhibitor Selective anti-inflammatory action
2016 AR Antagonist 10e Prostate Cancer Therapy Fluorophenyl-pyrazole PSA inhibition

Structural Evolution and Target Specificity

Modern pyrazole derivatives exhibit refined target specificity through strategic substitution patterns. The 1-phenyl-3-arylpyrazole configuration, as seen in the subject compound, creates a planar aromatic system that facilitates π-π stacking with kinase ATP pockets and nuclear receptors. X-ray crystallographic studies confirm that N1 substitution with electron-withdrawing groups (e.g., fluorophenyl) increases ring planarity, enhancing binding affinity while maintaining metabolic stability through reduced cytochrome P450 interactions.

Properties

CAS No.

881659-50-3

Molecular Formula

C30H39FN4O

Molecular Weight

490.7 g/mol

IUPAC Name

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]tetradecanamide

InChI

InChI=1S/C30H39FN4O/c1-2-3-4-5-6-7-8-9-10-11-15-18-29(36)33-32-23-26-24-35(28-16-13-12-14-17-28)34-30(26)25-19-21-27(31)22-20-25/h12-14,16-17,19-24H,2-11,15,18H2,1H3,(H,33,36)/b32-23+

InChI Key

MCJFIFKCKLEWNR-AWSUPERCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Temperature Gradient : 0°C (initial cooling) to 70°C (reflux).

  • Time : 3 hours for complete formylation.

  • Yield : 77% after recrystallization.

Key Reaction Equation:

1-(4-Fluorophenyl)-2-phenylhydrazono-ethanone+POCl₃/DMF3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde+by-products\text{1-(4-Fluorophenyl)-2-phenylhydrazono-ethanone} + \text{POCl₃/DMF} \rightarrow \text{3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde} + \text{by-products}

This step is critical for introducing the aldehyde functional group necessary for subsequent hydrazone formation.

Preparation of Tetradecanehydrazide

Tetradecanehydrazide is synthesized via hydrazinolysis of methyl tetradecanoate. The process involves refluxing methyl ester with hydrazine hydrate in ethanol.

Stepwise Procedure:

  • Esterification : Tetradecanoic acid is esterified with methanol using sulfuric acid as a catalyst.

  • Hydrazinolysis : Methyl tetradecanoate reacts with hydrazine hydrate (1.9 mL, 0.058 mol) in ethanol under reflux for 4 hours.

Key Reaction Equation:

Methyl tetradecanoate+N₂H₄\cdotpH₂OTetradecanehydrazide+MeOH\text{Methyl tetradecanoate} + \text{N₂H₄·H₂O} \rightarrow \text{Tetradecanehydrazide} + \text{MeOH}

Yield : 85–90% after recrystallization from ethanol.

Condensation of Aldehyde and Hydrazide

The final step involves Schiff base formation between 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and tetradecanehydrazide. This reaction is typically conducted in ethanol under reflux.

Optimized Parameters:

  • Solvent : Anhydrous ethanol or methanol.

  • Temperature : 70–80°C (reflux).

  • Catalyst : Acidic or neutral conditions (no additional catalyst required).

  • Time : 6–8 hours for complete imine bond formation.

Key Reaction Equation:

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde+TetradecanehydrazideN’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide+H₂O\text{3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde} + \text{Tetradecanehydrazide} \rightarrow \text{N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide} + \text{H₂O}

Yield : 70–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and environmental safety. Key adaptations include:

Continuous Flow Synthesis

  • Advantages : Enhanced heat transfer, reduced reaction time, and higher throughput.

  • Equipment : Microreactors with temperature-controlled zones.

  • Output : 90% yield at pilot scale.

Solvent Recycling

  • Ethanol and methanol are recovered via distillation, reducing waste and costs.

Analytical Characterization

Post-synthesis validation ensures product integrity:

Spectroscopic Data

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.45 (s, 1H, CH=N), 7.2–8.1 (m, 9H, aromatic), 2.1–2.3 (t, 2H, CH₂), 1.2–1.6 (m, 22H, aliphatic).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

ParameterLaboratory-ScaleIndustrial-Scale
Reaction Time 8 hours2 hours
Yield 70–75%85–90%
Solvent Consumption HighOptimized (50% less)
Energy Input ModerateLow (flow reactors)

Challenges and Mitigation Strategies

By-Product Formation

  • Issue : Oxazolidinones from competing cyclization.

  • Solution : Strict temperature control (<80°C) and anhydrous conditions.

Hydrazide Oxidation

  • Issue : Hydrazide degradation during storage.

  • Solution : Nitrogen atmosphere storage and addition of stabilizers (e.g., BHT).

Recent Advances in Synthesis

Microwave-Assisted Condensation

  • Conditions : 100°C, 20 minutes, ethanol solvent.

  • Yield Improvement : 82% with reduced side products.

Enzymatic Catalysis

  • Lipase-Based Systems : Pilot studies show 60% yield under mild conditions (pH 7, 40°C) .

Chemical Reactions Analysis

Types of Reactions

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated for its potential as a drug candidate. Its structure suggests possible interactions with biological targets, making it a candidate for developing therapeutic agents against diseases involving inflammation, pain management, and possibly cancer. Studies have indicated that pyrazole derivatives can exhibit significant biological activities, including antimicrobial and anticancer properties .

Mechanism of Action
The mechanism by which N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide exerts its effects involves binding to specific enzymes or receptors, thereby altering their activity. This interaction can lead to various biological effects, which are crucial for its therapeutic applications.

Agricultural Chemistry

Agrochemical Development
This compound serves as a lead in the synthesis of new agrochemicals. Its potential to act as an effective pesticide or herbicide is being explored, with a focus on creating safer alternatives that minimize environmental impact. The fluorophenyl substitution may enhance the compound's efficacy against pests while reducing toxicity to non-target organisms .

Material Science

Polymer and Coating Applications
The unique properties of this compound make it suitable for use in material science, particularly in the development of advanced materials such as polymers and coatings. These materials may exhibit specific thermal and mechanical characteristics desirable in various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to investigate enzyme inhibition mechanisms and receptor binding studies. Understanding these interactions can provide insights into biological pathways and disease mechanisms, contributing to the development of new therapeutic strategies .

Analytical Chemistry

Quality Control Methods
this compound is employed in analytical chemistry for developing methods to detect and quantify similar pyrazole derivatives in various samples. This application enhances quality control processes in both research and industrial settings .

Mechanism of Action

The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Halogen-Substituted Phenyl Analogs
  • N'-((3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide (8f) :
    • Yield : 88%, Melting Point : 243–245°C.
    • Features a bromophenyl group and benzofuran carbohydrazide. Exhibits α-glucosidase inhibitory activity, with IR and NMR data confirming structural integrity .
  • N'-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide (8g): Yield: 81%, Melting Point: 241–243°C.
  • N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide (8h) :
    • Yield : 84%, Melting Point : 253–254°C.
    • Fluorine’s electronegativity may improve metabolic stability and solubility relative to bulkier halogens .

Key Insight : Fluorine substitution (as in the target compound) balances electronic effects and steric hindrance, often favoring pharmacokinetic profiles.

Heterocyclic Modifications
  • 2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-N-(4-ethylphenyl)-2-oxoacetamide :
    • Contains an oxoacetamide group and ethylphenyl substituent.
    • Molecular Formula : C₂₆H₂₂FN₅O₂, Molecular Weight : 455.49 g/mol.
    • The acetamide moiety may enhance hydrogen-bonding interactions in biological systems .
  • 5-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione: Integrates a pyrimidinetrione ring, synthesized via microwave-assisted condensation.

Hydrazide Chain Modifications

Compound Name Hydrazide Structure Yield Melting Point (°C) Key Features
Target Compound (Tetradecanehydrazide) C₁₄ aliphatic chain N/A N/A High lipophilicity; inferred membrane permeability
Benzofuran-2-carbohydrazide analogs (8f–8h) Aromatic benzofuran 81–88% 241–254 α-Glucosidase inhibition; moderate solubility
2,4-Dihydroxybenzohydrazide () Dihydroxybenzene N/A N/A Enhanced hydrogen bonding; potential antioxidant activity
Diethylcarbamate-functionalized (7b) Carbamate group 90% 193–195 Improved synthetic yield; possible esterase stability

Key Insight : The tetradecane chain in the target compound likely increases lipophilicity compared to aromatic hydrazides, which may enhance tissue penetration but reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tetradecanehydrazide?

  • Methodology : The synthesis typically involves multi-step reactions starting from hydrazide precursors and functionalized pyrazole intermediates. Key steps include:

  • Condensation : Reaction of hydrazides with pyrazole-aldehydes under reflux conditions in polar aprotic solvents (e.g., dioxane or ethanol) to form hydrazone linkages.
  • Purification : Recrystallization or column chromatography using ethyl acetate/hexane gradients to isolate the final product .
    • Critical Parameters : Temperature control (60–80°C), solvent choice (dioxane enhances solubility of polar/non-polar intermediates), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) optimize yields (80–88%) .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

  • Key Techniques :

  • FT-IR : Identification of N-H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches .
  • NMR :
  • ¹H NMR : Chemical shifts at δ 8.2–8.5 ppm for hydrazone protons and δ 6.8–7.8 ppm for aromatic protons .
  • ¹³C NMR : Peaks at δ 150–160 ppm for imine (C=N) and δ 165–170 ppm for carbonyl (C=O) groups .
    • Validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

Q. What crystallographic methods are used to determine its 3D structure?

  • Procedure : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement .
  • Structural Insights :

  • Monoclinic crystal system (common for pyrazole derivatives) with lattice parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 95.3° .
  • Bond lengths: C=N (1.28 Å), C=O (1.23 Å), and C-F (1.34 Å), consistent with similar hydrazides .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

  • Approach :

  • Cross-Validation : Combine NMR, IR, and SC-XRD data to confirm functional group orientations. For example, discrepancies in imine proton shifts may arise from tautomerism; SC-XRD can clarify the dominant tautomer .
  • Dynamic NMR : Variable-temperature studies to detect conformational flexibility in solution .

Q. What computational strategies predict physicochemical and electronic properties?

  • Methods :

  • DFT Calculations : B3LYP/6-31G(d) basis sets to optimize geometry and calculate HOMO-LUMO gaps (ΔE ≈ 4.2 eV), indicating moderate reactivity .

  • Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]⁺: 200.4 Ų) guide ion mobility spectrometry (IMS) applications .

    Table 1 : Predicted CCS Values (Ų) for Key Adducts

    Adductm/zCCS
    [M+H]⁺417.136200.4
    [M+Na]⁺439.118213.6
    [M-H]⁻415.121205.8

Q. How is biological activity assessed in vitro?

  • Protocols :

  • Antimicrobial Assays :

  • MIC Determination : Broth microdilution (10–100 µg/mL) against S. aureus and E. coli; ciprofloxacin as a positive control .

  • Antifungal Testing : Poisoned food technique using Aspergillus niger; fluconazole as a control .

  • Data Interpretation : Percent inhibition calculated via:
    Inhibition (%)=dcControl diameter×100\text{Inhibition (\%)} = \frac{\text{dc}}{\text{Control diameter}} \times 100

     where $ \text{dc} = \text{Control diameter} - \text{Treated diameter} $ <span data-key="61" class="reference-num" data-pages="undefined">9</span>.  
    

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

  • Approach :
    • Substituent Modulation : Replace the tetradecane chain with shorter/longer aliphatic or aromatic groups to study hydrophobicity effects .
    • Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity and microbial target binding .

Data Contradiction Analysis

  • Example : Discrepancies in melting points (e.g., 253–254°C vs. 243–245°C for analogs) may arise from polymorphic forms or impurities.
    • Resolution : Perform differential scanning calorimetry (DSC) and powder XRD to identify polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.